REACTION_CXSMILES
|
[Br:1][C:2]1[N:6]=[CH:5][N:4]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=2)[N:3]=1.[OH-].[Na+]>CCO>[Br:1][C:2]1[N:6]=[CH:5][N:4]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
BrC1=NN(C=N1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
SnCl2-2H2O
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 4 h
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Duration
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4 h
|
Type
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FILTRATION
|
Details
|
The resulting precipitate was filtered through Celite
|
Type
|
WASH
|
Details
|
washed with EtOH
|
Type
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CONCENTRATION
|
Details
|
The EtOH filtrate was concentrated in vacuo
|
Type
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DISSOLUTION
|
Details
|
the crude residue was dissolved in water
|
Type
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EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN(C=N1)C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |